(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H17BrClN3O5 and its molecular weight is 542.77. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds structurally related to the queried chemical have been extensively studied for their pharmacological properties and potential clinical applications. For instance, Metoclopramide, a compound with a distinct pharmacological profile, demonstrates the significance of chemical research in developing therapeutic agents for gastrointestinal disorders and vomiting prevention (Pinder et al., 2012). This highlights the broader context of drug discovery and development in which a compound with such a complex structure could be studied for potential pharmacological benefits.
Antimicrobial and Antiproliferative Activities
Research on the structure-activity relationships of various compounds, including those with bromo, chloro, methoxy, and nitro functional groups, has shown promising antimicrobial and antiproliferative activities. These findings suggest potential applications in developing novel anticancer drugs and antimicrobial agents (Liew et al., 2020). The study of (E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide could similarly contribute to identifying new therapeutic agents with enhanced efficacy against various diseases.
Environmental and Material Sciences
Compounds with halogenated elements, like bromo and chloro groups, have been researched for their environmental impact, particularly as flame retardants and their metabolites (Hites, 2008). This line of research not only addresses the environmental persistence and toxicity of such compounds but also explores their potential utility in developing safer, more effective flame retardants. The study of our target compound could extend to assessing its environmental behavior and potential applications in material science.
Mechanism of Action
Mode of Action
It is known to interact with its targets, potentially altering their activity and resulting in changes at the cellular level .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell cycle regulation, signal transduction, and protein phosphorylation .
Result of Action
Given its targets, it is likely to influence cell cycle regulation, signal transduction, and protein phosphorylation .
Properties
IUPAC Name |
(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O5/c1-33-22-9-4-16(11-23(22)34-14-15-2-5-18(25)6-3-15)10-17(13-27)24(30)28-20-8-7-19(26)12-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAIMKFOWPWBK-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.